![molecular formula C7H5BrFNO2 B2829035 4-Bromo-2-(fluoromethyl)-1-nitrobenzene CAS No. 2244083-48-3](/img/structure/B2829035.png)
4-Bromo-2-(fluoromethyl)-1-nitrobenzene
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Description
4-Bromo-2-(fluoromethyl)-1-nitrobenzene is an organofluorine compound that is widely used in synthesis and research applications. It is a colorless, crystalline solid that is soluble in organic solvents such as ether, benzene, and acetonitrile. It is an important intermediate in the synthesis of many compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in the synthesis of various polymers and polymeric materials. This compound has a wide range of applications due to its unique properties, such as its high reactivity and low toxicity.
Scientific Research Applications
Radiochemistry and Imaging
Compounds structurally related to 4-Bromo-2-(fluoromethyl)-1-nitrobenzene have been utilized in the synthesis of radiotracers for imaging. For example, a two-step reaction sequence was used to synthesize N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane, starting from a bromo-nitrobenzene sulfonyloxy precursor. This compound is important in radiochemistry for applications such as positron emission tomography (PET) imaging, demonstrating the relevance of bromo-nitrobenzene derivatives in the development of diagnostic tools (Klok et al., 2006).
Electrochemical Applications
Research on bromo-fluoro substituted benzene derivatives has led to innovations in battery technology. For instance, 4-bromo-2-fluoromethoxybenzene (BFMB) was studied as a bi-functional electrolyte additive for lithium-ion batteries. It showed potential in enhancing the thermal stability and safety of the batteries, suggesting that compounds like this compound could be explored for similar applications (Zhang Qian-y, 2014).
Polymer Solar Cells
In the field of solar energy, derivatives of bromo-nitrobenzene have been used to improve the efficiency of polymer solar cells. A study introduced 1-Bromo-4-Nitrobenzene to the active layer of polymer solar cells, leading to a significant improvement in device performance. This highlights the potential role of bromo-nitrobenzene compounds in enhancing the electron transfer processes in solar cells, which could extend to compounds like this compound (Fu et al., 2015).
Synthesis and Chemical Reactions
Bromo-nitrobenzene derivatives serve as key intermediates in organic synthesis, offering pathways to various complex molecules. For example, the preparation of 1-butoxy-4-nitrobenzene was achieved through reactions involving a bromo-nitrobenzene derivative, showcasing the compound's versatility in synthesis applications (Harikumar & Rajendran, 2014).
properties
IUPAC Name |
4-bromo-2-(fluoromethyl)-1-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBNZLBWRPJWFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CF)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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